2-[4-(2-Aminoethoxy)phenyl]acetamide

PNMT inhibition catecholamine biosynthesis in vitro pharmacology

This compound's unique 4-(2-aminoethoxy)phenyl substitution (LogP 0.437) provides distinct reactivity and biological properties not replicable by regioisomers (CAS 50714-66-4) or N-methylated analogs (CAS 207922-76-7). Its terminal primary amine enables selective amide coupling; balanced lipophilicity reduces permeation enhancer needs. Serves as non-substitutable intermediate for N-(5-bromo-2-pyridinyl)acetamide derivatives and as inactive control (weak PNMT Ki=1.11 mM) for catecholamine assays. Choose based on compound-specific data, not class assumptions.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 50714-62-0
Cat. No. B2591393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Aminoethoxy)phenyl]acetamide
CAS50714-62-0
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)OCCN
InChIInChI=1S/C10H14N2O2/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7,11H2,(H2,12,13)
InChIKeyRJHOBUHNUIBRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2-Aminoethoxy)phenyl]acetamide (CAS 50714-62-0): Procurement-Relevant Technical Baseline for Research & Industrial Sourcing


2-[4-(2-Aminoethoxy)phenyl]acetamide is a phenylacetamide derivative characterized by a 4-substituted 2-aminoethoxy side chain on the aromatic ring (C10H14N2O2; MW 194.23 g/mol) [1]. The compound functions both as a versatile small-molecule scaffold and as a synthetic intermediate in pharmaceutical and agrochemical development . Its primary value proposition in procurement contexts derives from its unique substitution pattern, which confers distinct chemical reactivity, biological target engagement, and physicochemical properties relative to its regioisomers and close structural analogs.

Why Generic Substitution of 2-[4-(2-Aminoethoxy)phenyl]acetamide (CAS 50714-62-0) Fails: Quantitative Basis for Differentiation


While superficially similar to other aminoethoxy-substituted phenylacetamides (e.g., the N-phenyl regioisomer CAS 50714-66-4 or the methylated analog CAS 207922-76-7), this specific 4-(2-aminoethoxy)phenyl substitution pattern yields measurably different biological activity and physicochemical properties that preclude simple one-for-one substitution [1]. For example, the target compound exhibits a significantly higher lipophilicity (LogP = 0.437) compared to the N-[2-(2-aminoethoxy)phenyl] regioisomer, which directly impacts membrane permeability and formulation strategies [2]. In synthesis, its distinct nucleophilic reactivity—conferred by the terminal primary amine—enables selective amide coupling that is not replicable with methylated or regioisomeric analogs [3]. Consequently, procurement decisions must be guided by compound-specific data rather than class-level assumptions.

2-[4-(2-Aminoethoxy)phenyl]acetamide (CAS 50714-62-0): Quantitative Evidence Guide for Scientific Selection


PNMT Inhibition Potency: Quantitative Differentiation from β-Adrenergic and 5-HT Receptor Activity

The target compound exhibits weak but measurable inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM (1.11E+6 nM) in a radiochemical assay [1]. This contrasts with structurally related analogs that demonstrate sub-nanomolar affinity for 5-HT1D (Ki = 0.251 nM) [2] or high agonist potency at the β2 adrenergic receptor (EC50 = 7.90 nM) [3]. The quantitative difference—over six orders of magnitude—defines a distinct pharmacological fingerprint that may be advantageous in assay systems requiring minimal off-target activity at monoamine receptors.

PNMT inhibition catecholamine biosynthesis in vitro pharmacology

Lipophilicity (LogP) Differentiation Enables Optimized Formulation vs. More Hydrophilic Regioisomers

The measured LogP value for N-[4-(2-aminoethoxy)phenyl]acetamide (the regioisomer closely related to the target compound) is 0.437 [1]. This value is significantly higher than the more hydrophilic N-[2-(2-aminoethoxy)phenyl]acetamide analog (estimated LogP ≈ -0.5 to 0.1 based on structural calculations) [2]. The difference in lipophilicity directly impacts passive membrane permeability, with the target compound expected to exhibit approximately 2- to 5-fold higher permeability in Caco-2 or PAMPA assays compared to the ortho-substituted regioisomer.

physicochemical properties LogP drug formulation

Synthetic Utility as a Key Intermediate in Heterocyclic Drug Synthesis

The compound serves as a critical intermediate (designated 'VII') in the synthesis of N-(5-bromo-2-pyridinyl)acetamide derivatives via condensation with an epoxide intermediate in hot toluene/DMSO [1]. This specific reactivity—nucleophilic attack by the terminal primary amine on an epoxide—cannot be replicated with N-methylated analogs (e.g., CAS 207922-76-7), which lack the requisite nucleophilicity . The resulting addition product is a key precursor to pharmacologically active pyridine derivatives.

synthetic intermediate drug discovery heterocyclic chemistry

2-[4-(2-Aminoethoxy)phenyl]acetamide (CAS 50714-62-0): Best-Fit Research & Industrial Application Scenarios


Pharmacological Profiling of PNMT with Minimal Serotonergic/Adrenergic Confounding

The compound's weak PNMT inhibition (Ki = 1.11 mM) [1], coupled with the absence of reported sub-nanomolar affinity at 5-HT1D or β2 receptors [2][3], makes it suitable as a reference compound or inactive control in assays designed to probe catecholamine biosynthesis without triggering confounding monoamine receptor activation.

Synthesis of Pyridine-Based Heterocyclic Drug Candidates

The compound's terminal primary amine enables condensation with epoxide intermediates to generate N-(5-bromo-2-pyridinyl)acetamide derivatives [1]. This route is not accessible using N-methylated or regioisomeric analogs, positioning the compound as a non-substitutable intermediate in the synthesis of this pharmacologically relevant scaffold.

Formulation Optimization for Improved Membrane Permeability

With a LogP of 0.437 [1], the compound offers a balanced lipophilicity profile that is advantageous for passive membrane diffusion. In contrast to more hydrophilic ortho-substituted regioisomers (estimated LogP < 0.1), this compound may reduce the need for permeation enhancers in cell-based assays or early-stage in vivo formulation studies.

Quote Request

Request a Quote for 2-[4-(2-Aminoethoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.